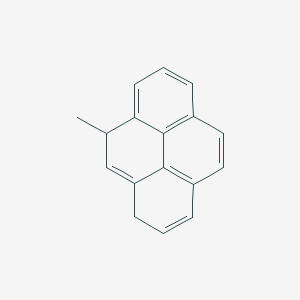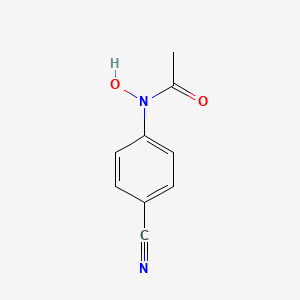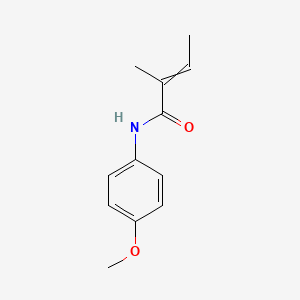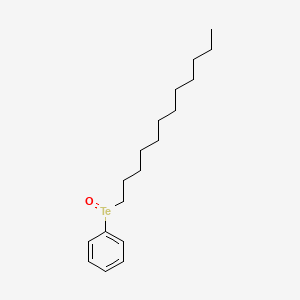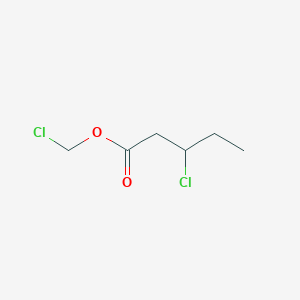
Chloromethyl 3-chloropentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 3-chloropentanoate is an organic compound with the molecular formula C6H10Cl2O2 It is a chlorinated ester, which means it contains both chlorine atoms and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl 3-chloropentanoate can be synthesized through the chloromethylation of 3-chloropentanoic acid. One common method involves the reaction of 3-chloropentanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained at around 5-10°C to ensure high yields and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the chloromethylation process can be catalyzed by zinc iodide in the presence of chlorosulfonic acid and dimethoxymethane . This method offers good yields and is suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 3-chloropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be involved in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ester group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohol.
Major Products Formed
Substitution Reactions: Products include substituted esters where the chlorine atom is replaced by the nucleophile.
Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Products include primary alcohols.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 3-chloropentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules through chloromethylation, aiding in the study of biological processes.
Industry: It is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of chloromethyl 3-chloropentanoate involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl methyl ether: Used in similar chloromethylation reactions.
3-Chloropentanoic acid: The precursor in the synthesis of chloromethyl 3-chloropentanoate.
Chloromethyl benzene: Another chloromethylated compound with different reactivity due to the aromatic ring.
Uniqueness
This compound is unique due to its specific structure, which combines a chloromethyl group with a chlorinated ester. This combination imparts distinct reactivity and properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
80418-51-5 |
|---|---|
Molekularformel |
C6H10Cl2O2 |
Molekulargewicht |
185.05 g/mol |
IUPAC-Name |
chloromethyl 3-chloropentanoate |
InChI |
InChI=1S/C6H10Cl2O2/c1-2-5(8)3-6(9)10-4-7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
OJAHETHLCCYRJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14423797.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)
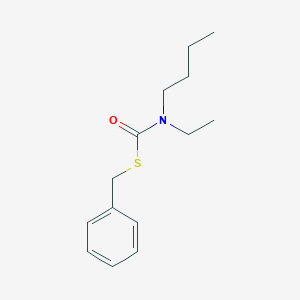



![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)
![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)
